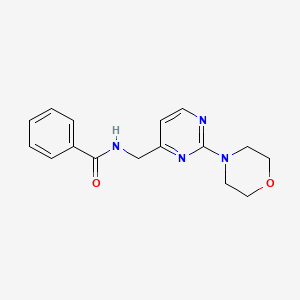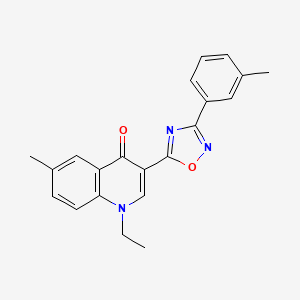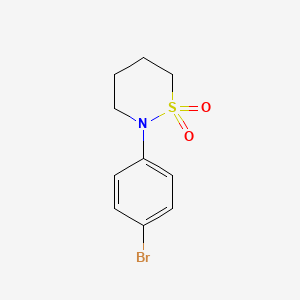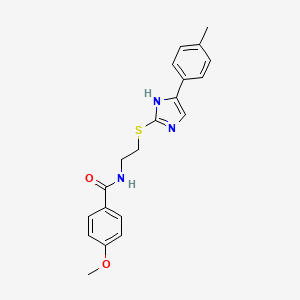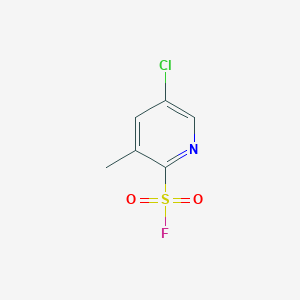
5-Chloro-3-methylpyridine-2-sulfonyl fluoride
カタログ番号 B2654815
CAS番号:
2260932-35-0
分子量: 209.62
InChIキー: MBBOHRHXEPDYBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 2-Chloro-5-methylpyridine, a pesticide intermediate, has been synthesized by various methods . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride .科学的研究の応用
Chemical Synthesis Applications :
- Shavnya et al. (2005) demonstrated the use of fluoride-mediated nucleophilic substitution reactions to synthesize pyrazoles, highlighting the potential utility of related compounds in chemical synthesis under mild conditions (Shavnya et al., 2005).
- Walters and Shay (1995) explored new methods for 2,3-Pyridyne formation using compounds such as 2-chloro-4-methoxypyridine, indicating the relevance of related chemical structures in forming reactive intermediates for further chemical transformations (Walters & Shay, 1995).
- Wright and Hallstrom (2006) reported a method for preparing heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols, suggesting the versatility of such compounds in parallel chemistry efforts (Wright & Hallstrom, 2006).
Medical Imaging Applications :
- Carroll et al. (2007) discussed the use of fluorine-18 labeled fluoropyridines, including derivatives of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, in the medical imaging technique of Positron Emission Tomography (PET), highlighting their increasing application in this field (Carroll et al., 2007).
- De Bruin et al. (2005) developed an 18F-fluoropyridine-based maleimide reagent for prosthetic labeling of peptides and proteins, which is significant for PET imaging. This showcases the potential of this compound derivatives in developing new radiopharmaceuticals for PET (De Bruin et al., 2005).
Environmental and Analytical Applications :
- Zhang et al. (2013) researched the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) by ball milling, where potassium hydroxide was used to achieve almost complete destruction. This study is relevant for understanding the environmental impact and degradation pathways of sulfonyl fluoride compounds (Zhang et al., 2013).
特性
IUPAC Name |
5-chloro-3-methylpyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBOHRHXEPDYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



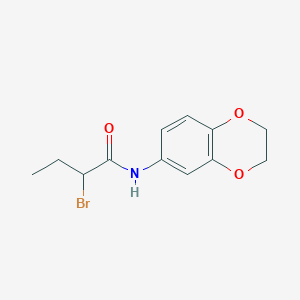
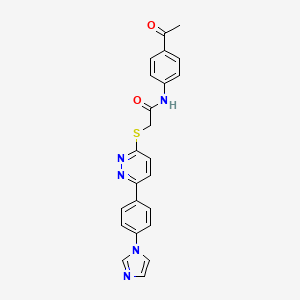
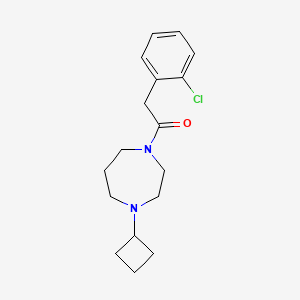
![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)
![10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine](/img/structure/B2654739.png)
![6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2654742.png)
